molecular formula C8H5ClN2S2 B1272448 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol CAS No. 338408-98-3

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol

Cat. No.: B1272448
CAS No.: 338408-98-3
M. Wt: 228.7 g/mol
InChI Key: KHTVJEACMSGLKL-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-chlorophenyl group

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction forms the thiadiazole ring, resulting in the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

    Cyclization: Cyclization reactions often require catalysts such as Lewis acids.

Major Products

    Oxidation: Disulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to biological effects such as antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol is unique due to its specific substitution pattern and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(4-chlorophenyl)-2H-thiadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S2/c9-6-3-1-5(2-4-6)7-8(12)13-11-10-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTVJEACMSGLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNSC2=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377133
Record name 4-(4-chlorophenyl)-1,2,3-thiadiazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338408-98-3
Record name 4-(4-chlorophenyl)-1,2,3-thiadiazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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